molecular formula C16H15F3N4O6 B10946187 2,3-dimethoxy-6-[(2-{[3-methyl-1-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinyl)carbonyl]benzoic acid

2,3-dimethoxy-6-[(2-{[3-methyl-1-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinyl)carbonyl]benzoic acid

Cat. No.: B10946187
M. Wt: 416.31 g/mol
InChI Key: UEHQCEGPXZIMGD-UHFFFAOYSA-N
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Description

2,3-DIMETHOXY-6-[(2-{[3-METHYL-1-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}HYDRAZINO)CARBONYL]BENZOIC ACID is a complex organic compound that features a benzoic acid core substituted with various functional groups, including methoxy, pyrazolyl, and hydrazino carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHOXY-6-[(2-{[3-METHYL-1-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}HYDRAZINO)CARBONYL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzoic acid core: This can be achieved through the oxidation of suitable aromatic precursors.

    Introduction of methoxy groups: Methoxylation reactions are performed using methanol and a suitable catalyst.

    Formation of the pyrazolyl group: This involves the cyclization of appropriate hydrazine derivatives with trifluoromethyl ketones.

    Coupling reactions: The final steps involve coupling the pyrazolyl and hydrazino carbonyl groups to the benzoic acid core under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHOXY-6-[(2-{[3-METHYL-1-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}HYDRAZINO)CARBONYL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of carbonyl groups can yield alcohols or amines.

Scientific Research Applications

2,3-DIMETHOXY-6-[(2-{[3-METHYL-1-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}HYDRAZINO)CARBONYL]BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-6-[(2-{[3-METHYL-1-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}HYDRAZINO)CARBONYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzoic Acid: A simpler analog with only methoxy groups on the benzoic acid core.

    3-Methyl-1-(trifluoromethyl)-1H-pyrazole: A compound featuring the pyrazolyl group without the benzoic acid core.

    Hydrazinocarbonylbenzoic Acids: Compounds with similar hydrazino carbonyl groups but different substitution patterns.

Uniqueness

2,3-DIMETHOXY-6-[(2-{[3-METHYL-1-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}HYDRAZINO)CARBONYL]BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C16H15F3N4O6

Molecular Weight

416.31 g/mol

IUPAC Name

2,3-dimethoxy-6-[[[5-methyl-2-(trifluoromethyl)pyrazole-3-carbonyl]amino]carbamoyl]benzoic acid

InChI

InChI=1S/C16H15F3N4O6/c1-7-6-9(23(22-7)16(17,18)19)14(25)21-20-13(24)8-4-5-10(28-2)12(29-3)11(8)15(26)27/h4-6H,1-3H3,(H,20,24)(H,21,25)(H,26,27)

InChI Key

UEHQCEGPXZIMGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NNC(=O)C2=C(C(=C(C=C2)OC)OC)C(=O)O)C(F)(F)F

Origin of Product

United States

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